molecular formula C16H16ClF3N4O3S B2938197 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 923146-73-0

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2938197
CAS No.: 923146-73-0
M. Wt: 436.83
InChI Key: XYBXRZNIBQOPLP-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • A 2-chloro-5-(trifluoromethyl)phenyl group as the aromatic backbone.
  • A sulfanyl bridge connecting the phenyl group to a substituted imidazole ring.
  • An imidazole moiety with 5-hydroxymethyl and 1-(methylcarbamoylmethyl) substituents.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group improves solubility. The methylcarbamoylmethyl side chain may influence target binding specificity.

Properties

IUPAC Name

2-[2-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N4O3S/c1-21-13(26)6-24-10(7-25)5-22-15(24)28-8-14(27)23-12-4-9(16(18,19)20)2-3-11(12)17/h2-5,25H,6-8H2,1H3,(H,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBXRZNIBQOPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide involves multiple steps. The process typically begins with the preparation of the core imidazole structure, followed by the introduction of the chloro and trifluoromethyl groups on the phenyl ring. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the imidazole ring.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution of the chloro group can result in various substituted phenyl derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name / ID Key Substituents Key Differences from Target Compound
Target Compound Phenyl (2-Cl, 5-CF₃); Imidazole (5-CH₂OH, 1-CH₂CONHMe); sulfanyl bridge Reference structure
2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Phenyl (2-Me); Imidazole (5-CH₂OH, 1-CH₂CONHCH₂(4-FPh)) - 2-Me phenyl vs. 2-Cl-5-CF₃ phenyl
- Bulkier 4-fluorobenzyl carbamoyl vs. methylcarbamoyl
N-(4-chlorophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide Phenyl (4-Cl); Imidazole (5-CH₂OH, 1-CH₂CONHEt) - 4-Cl phenyl vs. 2-Cl-5-CF₃ phenyl
- Ethylcarbamoyl vs. methylcarbamoyl
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl) acetamide Thiazol-2-yl acetamide; Imidazole (4-FPh, 1-4-MeOPh) - Thiazole ring vs. trifluoromethylphenyl
- 4-MeOPh substituent on imidazole
2,4-disubstituted 5-nitroimidazole derivatives 5-nitroimidazole core; phenylsulfonylmethyl substituents - Nitro group (electron-withdrawing) vs. hydroxymethyl (polar)
- Sulfonyl vs. sulfanyl linkers

Pharmacological and Functional Comparisons

Antimicrobial Activity

  • 5-Nitroimidazole analogs (e.g., ) show potent activity against Clostridioides difficile and parasites like Giardia due to nitro group redox activation .
  • Imidazole-thiazole hybrids () demonstrate COX-1/2 inhibition (e.g., Compound 9, IC₅₀ = 0.8 µM for COX-2), suggesting anti-inflammatory applications . The target’s trifluoromethyl group may enhance membrane permeability, improving bioavailability compared to thiazole derivatives.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to 4-chlorophenyl () or 2-methylphenyl () analogs, favoring blood-brain barrier penetration .
  • Solubility : Hydroxymethyl substituents (common in the target and analogs) improve aqueous solubility over nitro or sulfonyl groups () .

Key Research Findings

Compound Class / Source Activity Summary Relevance to Target Compound
5-Nitroimidazoles Antibacterial (MIC = 0.5 µg/mL vs. C. difficile); antiparasitic (IC₅₀ = 1.2 µM vs. Giardia) Highlights substituent trade-offs: nitro for potency vs. hydroxymethyl/carbamoyl for safety.
Imidazole-thiazole hybrids COX-2 inhibition (IC₅₀ = 0.8 µM); anti-inflammatory potential Suggests sulfanyl-acetamide scaffolds are viable for enzyme targeting.
Ethylcarbamoyl analogs Improved metabolic stability (t₁/₂ = 6.2 h in vitro) vs. methylcarbamoyl (t₁/₂ = 4.1 h) Indicates alkyl chain length impacts pharmacokinetics.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClF3N2O3SC_{17}H_{16}ClF_3N_2O_3S, and it features several functional groups that contribute to its biological activity. The presence of the trifluoromethyl group and the imidazole ring are particularly notable for their roles in enhancing potency and selectivity.

Anticancer Properties

The compound's structural characteristics, particularly the trifluoromethyl group, are associated with enhanced activity against various cancer cell lines. Trifluoromethylated compounds have been documented to improve drug potency by altering interactions with target proteins. For example, similar compounds have been shown to inhibit reverse transcriptase and other oncogenic pathways .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Modulation of Signaling Pathways : The imidazole moiety may interact with cellular signaling pathways that regulate cell growth and apoptosis.

In Vitro Studies

A study examining the antiviral activity of structurally related compounds demonstrated significant inhibition of RSV in vitro. The mechanism involved interference with viral fusion processes, suggesting that this compound might exhibit similar properties .

Anticancer Efficacy

In another investigation focused on anticancer agents, trifluoromethylated compounds were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could induce apoptosis in malignant cells, supporting the potential use of this compound as a therapeutic agent in oncology .

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